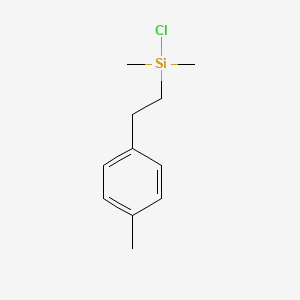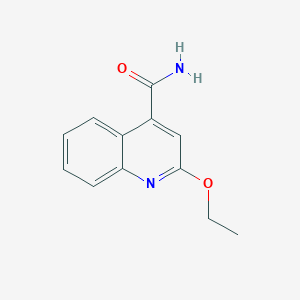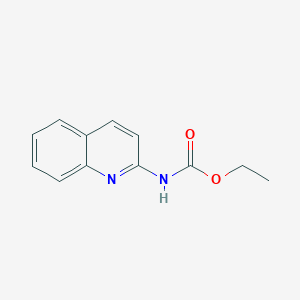
Chlorodimethyl(4-methylphenethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorodimethyl(4-methylphenethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to two methyl groups, a chlorine atom, and a 4-methylphenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorodimethyl(4-methylphenethyl)silane typically involves the reaction of 4-methylphenethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chlorodimethylsilane. The general reaction scheme is as follows:
4-methylphenethylmagnesium bromide+chlorodimethylsilane→this compound+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chlorodimethyl(4-methylphenethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like tetrahydrofuran.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Major Products
Nucleophilic Substitution: Produces various silane derivatives depending on the nucleophile used.
Oxidation: Forms silanols or siloxanes.
Reduction: Results in different silane compounds with altered substituents.
Aplicaciones Científicas De Investigación
Chlorodimethyl(4-methylphenethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: Investigated for its potential use in modifying biomolecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty coatings and adhesives, where its unique chemical properties enhance performance.
Mecanismo De Acción
The mechanism of action of chlorodimethyl(4-methylphenethyl)silane involves its ability to form stable bonds with other molecules through its silicon atom. The silicon-carbon bonds in the compound are highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.
Comparación Con Compuestos Similares
Chlorodimethyl(4-methylphenethyl)silane can be compared with other similar organosilicon compounds, such as:
Chlorodimethylsilane: Lacks the 4-methylphenethyl group, making it less versatile in certain applications.
Trimethylchlorosilane: Contains three methyl groups instead of the 4-methylphenethyl group, resulting in different reactivity and applications.
Dichlorodimethylsilane: Has two chlorine atoms, which makes it more reactive but less selective in certain reactions.
This compound is unique due to the presence of the 4-methylphenethyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C11H17ClSi |
|---|---|
Peso molecular |
212.79 g/mol |
Nombre IUPAC |
chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane |
InChI |
InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3 |
Clave InChI |
ACUDXPNRJSJAAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11887276.png)

![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)


![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
